(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Übersicht

Beschreibung

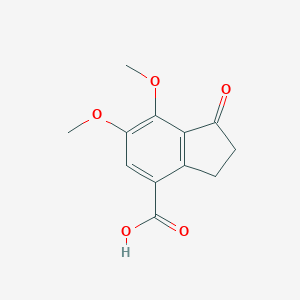

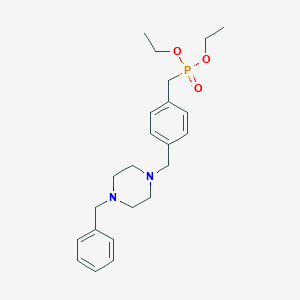

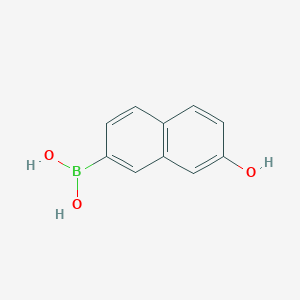

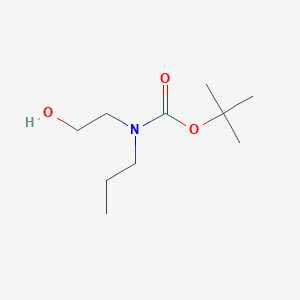

“(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H21NO3 . It has a molecular weight of 203.28 g/mol . The IUPAC name for this compound is "tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate" .

Molecular Structure Analysis

The compound contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound also has a topological polar surface area of 49.8 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Asymmetric Synthesis : This chemical has been utilized in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of compounds such as pyrrolo[2,1-a]isoquinolines, illustrating its importance in the creation of complex molecular architectures (E. Garcia et al., 2006).

- Crystallographic Studies : The compound has undergone detailed synthetic and crystallographic studies to understand its properties, such as non-planar conformation and crystal packing, aiding in the design and synthesis of novel materials (R. Kant et al., 2015).

- Selective Conversion in Chemical Reactions : It has been demonstrated that tert-butyl esters, like this compound, can be selectively converted to acid chlorides using thionyl chloride, a property exploited in organic synthesis for selective reactions (J. A. Greenberg et al., 2017).

Applications in Material Science and Polymer Chemistry

- Synthesis of Complexing Compounds : This compound has been used in the synthesis of HBED-CC-tris(tert-butyl ester), a complexing compound mainly used for radiolabeling, indicating its importance in medical diagnostics and treatment (K. Jerzyk et al., 2021).

- Polymer Science : It has found use in the synthesis of polymers and as a chain transfer agent in the copolymerization process, showcasing its role in developing new materials with tailored properties (D. Hotta et al., 2020).

Environmental and Analytical Chemistry

- Degradation and Biodegradation Studies : Research on the biodegradation and fate of related tert-butyl ethers, like ethyl tert-butyl ether (ETBE), in soil and groundwater has been carried out, providing insights into the environmental impact and degradation pathways of these compounds (S. Thornton et al., 2020).

Eigenschaften

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLOTNCJFRUPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565518 | |

| Record name | tert-Butyl (2-hydroxyethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152192-96-6 | |

| Record name | tert-Butyl (2-hydroxyethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.